molecular formula C₁₆H₁₈ClN₅O₇ B1139898 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine CAS No. 79999-39-6

2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Cat. No. B1139898
CAS RN: 79999-39-6
M. Wt: 427.8
InChI Key:
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Description

Synthesis Analysis

The synthesis of nucleoside analogs from 2-amino-9-(beta-D-ribofuranosyl)purine involves reactions with different aldehydes to form novel derivatives, characterized by moderate yields and distinct fluorescence properties compared to the starting compound (Virta et al., 2004). The synthesis process employs chloroacetaldehyde and other aldehydes, leading to a variety of products with unique chemical structures and properties.

Scientific Research Applications

Tautomerism and Molecular Interactions

A study explored the tautomerism of nucleic acid bases, including purine derivatives, and how molecular interactions influence tautomeric equilibria. It was found that the environment's polarity could significantly affect the stability of tautomers of purines and pyrimidines. This research contributes to our understanding of nucleic acid base behavior in different environments, which is crucial for DNA and RNA structure and function (Person et al., 1989).

Bioactive Nucleobases and Analogues

Another study focused on the medicinal chemistry of furanyl- or thienyl-substituted nucleobases and nucleosides, including purine analogues. These compounds have shown significant potential in drug design for their antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. This demonstrates the importance of purine derivatives in developing new therapeutic agents (Ostrowski, 2022).

Soil Organic Nitrogen Chemistry

Research on the chemistry of soil organic nitrogen revealed that heterocyclic nitrogen compounds, including purines and pyrimidines, constitute a significant component of soil nitrogen. Understanding the distribution and behavior of these compounds in soil is essential for agricultural and environmental sciences (Schulten & Schnitzer, 1997).

Cardiovascular Prevention by n-3 Polyunsaturated Fatty Acids

A review on the prevention of arrhythmic deaths by n-3 polyunsaturated fatty acids highlighted the biochemical pathways involving purine metabolites. This study underscores the intersection between dietary components, purine metabolism, and cardiovascular health, illustrating the broader implications of purines in clinical nutrition and disease prevention (Leaf et al., 2003).

Purine-utilizing Enzyme Inhibitors

A comprehensive review discussed the role of purine-utilizing enzyme inhibitors in treating diseases like malaria, cancer, and autoimmune disorders. This research underscores the therapeutic potential of targeting purine metabolism in drug development (Chauhan & Kumar, 2015).

Future Directions

The compound has shown promising results in the field of antiviral research, particularly against hepatitis C and HIV . Its future use could potentially expand to other areas of biomedical research, given its efficacy in these areas.

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFOTCIQPKKSP-CKRXIKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

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